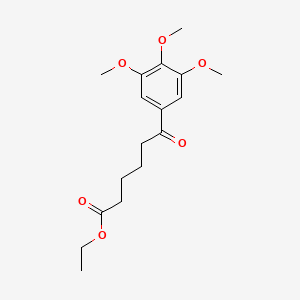

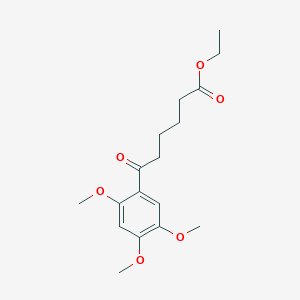

![molecular formula C11H13FO2 B1326138 2-[(5-Fluoro-2-methylphenyl)methyl]-1,3-dioxolane CAS No. 898785-10-9](/img/structure/B1326138.png)

2-[(5-Fluoro-2-methylphenyl)methyl]-1,3-dioxolane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-[(5-Fluoro-2-methylphenyl)methyl]-1,3-dioxolane, also known as 5-Fluoro-2-methyl-1,3-dioxolane and 5-Fluoro-2-methyl-1,3-dioxolane-4-methanol, is a synthetic compound with a wide range of applications in various scientific fields. This compound is a derivative of the dioxolane family, which is a cyclic ether composed of two oxygen atoms connected by a single carbon atom. This compound is used as a solvent in organic synthesis, as a reagent in chemical reactions, and as a reactant in pharmaceutical synthesis. In addition, it can be used as a building block for the synthesis of various organic compounds.

Wissenschaftliche Forschungsanwendungen

Photochromic Properties and Optical Recording

2-[(5-Fluoro-2-methylphenyl)methyl]-1,3-dioxolane has been utilized in photochromic dithienylethenes, which exhibit color changes upon UV light irradiation, relevant for optical recording technologies. The compounds, such as DTE-1 and DTE-2, show strong fluorescence in various solvents and have been used in near-field recording using DTE-1 as a recording medium (Yang et al., 2006).

Ion Pair Formation Rates

The compound has been useful in determining rate constants for contact ion pair and solvent-separated ion pair formations, with experiments conducted in toluene-d8 and chloroform-d solutions (Ōki et al., 1998).

Synthesis and Characterization in Polymer Research

This compound plays a role in the synthesis and characterization of polymers. For example, poly[(2-phenyl-1,3-dioxolane-4-yl)methyl methacrylate] was prepared from glycidyl methacrylate and benzaldehyde and characterized using various spectroscopic techniques (Coskun et al., 1998).

Applications in Lithium Battery Materials

The compound has been involved in the direct fluorination of 1,3-dioxolan-2-one to create additives for lithium ion secondary batteries (Kobayashi et al., 2003).

Fungicidal and Herbicidal Activity

Novel dioxolane ring compounds, including derivatives of 2-[(5-Fluoro-2-methylphenyl)methyl]-1,3-dioxolane, have been synthesized and shown to exhibit excellent fungicidal and herbicidal activities against a range of pathogens and plants. These findings suggest potential applications in agricultural chemistry (Min et al., 2022).

Eigenschaften

IUPAC Name |

2-[(5-fluoro-2-methylphenyl)methyl]-1,3-dioxolane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FO2/c1-8-2-3-10(12)6-9(8)7-11-13-4-5-14-11/h2-3,6,11H,4-5,7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAKHQJHKTTYRFP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)F)CC2OCCO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70645886 |

Source

|

| Record name | 2-[(5-Fluoro-2-methylphenyl)methyl]-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70645886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(5-Fluoro-2-methylphenyl)methyl]-1,3-dioxolane | |

CAS RN |

898785-10-9 |

Source

|

| Record name | 2-[(5-Fluoro-2-methylphenyl)methyl]-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70645886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

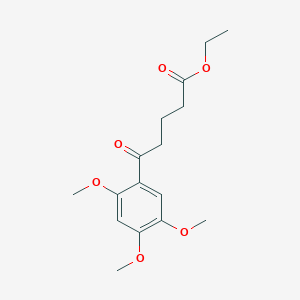

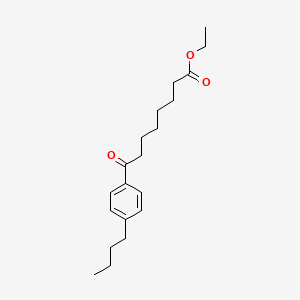

![Ethyl 4-[2-(Methylthio)phenyl]-4-oxobutanoate](/img/structure/B1326085.png)